Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Catalog No.
S764135
CAS No.
78543-07-4
M.F
C11H12FNO4
M. Wt
241.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

CAS Number

78543-07-4

Product Name

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

IUPAC Name

ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

InChI

InChI=1S/C11H12FNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3

InChI Key

BMOAQMNPJSPXIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Canonical SMILES

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])F

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H12FNO4 and a CAS number of 78543-07-4. It features a propanoate group attached to a phenyl ring that is further substituted with a fluorine atom and a nitro group. This compound is characterized by its unique structure, which includes both electron-withdrawing groups (the nitro and fluoro substituents) that can significantly influence its chemical behavior and biological activity .

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

  • Nitro group: Nitro groups can be mildly explosive under certain conditions. However, the presence of the ester linkage might reduce this risk [].
  • Ester group: Esters can be irritating to the skin and eyes upon contact [].
Typical of esters and aromatic compounds. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity and potential applications.

These reactions underscore the compound's versatility in synthetic chemistry .

The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and ethyl acrylate.
  • Condensation Reaction: A condensation reaction is performed under acidic or basic conditions to form the desired ester.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This synthetic route highlights the compound's accessibility for research and industrial applications .

Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may allow it to serve as a lead compound for developing new drugs, particularly in antimicrobial or anti-inflammatory therapies.
  • Chemical Research: It can be utilized as an intermediate in organic synthesis, facilitating the development of more complex molecules.
  • Material Science: Due to its chemical properties, it may find applications in developing advanced materials or coatings .

Interaction studies involving Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are crucial for understanding its behavior in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Toxicological Assessments: Investigating potential toxic effects on cells or organisms to ensure safety for therapeutic use.

Such studies are essential for determining the viability of this compound in pharmaceutical applications .

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(4-nitrophenyl)propanoateSimilar propanoate structure but lacks fluorineMay exhibit different biological activity profiles
Methyl 2-(3-fluoro-4-nitrophenyl)propanoateMethyl instead of ethyl groupPotentially different solubility and reactivity
Ethyl 2-(3-chloro-4-nitrophenyl)propanoateChlorine instead of fluorineDifferent electronic properties affecting reactivity

These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity, highlighting the uniqueness of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate within this class of chemicals .

XLogP3

2.6

Dates

Modify: 2023-08-15

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